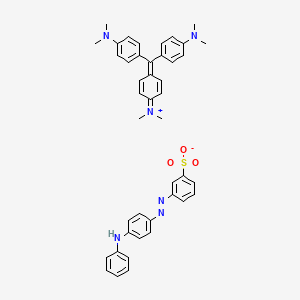
(4-(p,p'-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate is a complex organic compound with a unique structure. It is known for its vibrant color and is often used in various chemical and industrial applications. The compound’s structure includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate involves several steps. Typically, the process starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also involve additional purification steps to achieve the required quality standards.
化学反応の分析
Types of Reactions
(4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups, leading to new derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
(4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining and labeling biological samples for microscopy and other imaging techniques.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and diagnostic agents.
Industry: Utilized in the manufacturing of pigments, inks, and coatings .
作用機序
The mechanism of action of (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
- (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride
- (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium bromide
Uniqueness
Compared to similar compounds, (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate stands out due to its specific azo linkage and sulphonate group. These features contribute to its unique chemical properties and applications .
特性
CAS番号 |
65294-17-9 |
|---|---|
分子式 |
C25H30N3.C18H14N3O3S C43H44N6O3S |
分子量 |
724.9 g/mol |
IUPAC名 |
3-[(4-anilinophenyl)diazenyl]benzenesulfonate;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C25H30N3.C18H15N3O3S/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h7-18H,1-6H3;1-13,19H,(H,22,23,24)/q+1;/p-1 |
InChIキー |
PFSIUSJTHMWHPU-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-] |
物理的記述 |
Liquid |
関連するCAS |
65294-17-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
![prop-2-en-1-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12343778.png)


![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)
